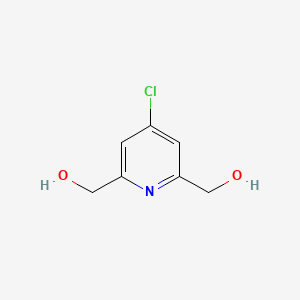
4-Chloro-2,6-bis(hydroxymethyl)pyridine
概要
説明
“4-Chloro-2,6-bis(hydroxymethyl)pyridine” is a chemical compound that is a derivative of pyridine . It is a heterocyclic building block used in the synthesis of a variety of pyridine derivatives .
Synthesis Analysis
The synthesis of 2,6-bis(hydroxymethyl)pyridine has been demonstrated using a novel one-pot biocatalytic process . This process uses recombinant microbial whole cells as catalysts to convert naturally-occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine . After scale-up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-bis(hydroxymethyl)pyridine has been characterized in two substituted pyridinium chloride salts . Hydrogen bonding and van der Waals contacts are evident in both structures . The 4-dimethylamino derivative features a trigonal planar dimethylamino group with some π interaction between the nitrogen atom and the pyridine ring .科学的研究の応用
Biocatalysis
The compound has been used in a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate . This process uses recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Structural Characterization
4-Chloro-2,6-bis(hydroxymethyl)pyridinium Chloride has been structurally characterized . The structural characterization is important for understanding the properties of the compound and its potential applications .
3. Ancillary Ligands for Stabilizing Vanadium Compounds Derivatives of 2,6-pyridinedimethanol, which include 4-Chloro-2,6-bis(hydroxymethyl)pyridine, have been examined as ancillary ligands for stabilizing vanadium compounds . These stabilized vanadium compounds have potential applications in the development of orally-administered drugs for treating some symptoms of diabetes .
Selective Detection of Anions
4-Chloro-2,6-bis(hydroxymethyl)phenol has been used in assays for the selective detection of anions, such as fluoride ions. This application is particularly important in environmental monitoring and the development of sensors for detecting contaminants.
5. Synthesis of Metal Complexes and Catalysts 2,6-Pyridinedimethanol, a related compound, can be used as a ligand to synthesize a variety of metal complexes and catalysts . It can also be used as a reactant to prepare Fe (III) complexes .
Preparation of Fe (III) Complexes
2,6-Pyridinedimethanol can be used as a reactant to prepare Fe (III) complexes . These complexes have potential applications in various fields, including catalysis and materials science .
Safety and Hazards
作用機序
Target of Action
4-Chloro-2,6-bis(hydroxymethyl)pyridine is a versatile chemical intermediate . It is primarily used in the preparation of metal complexes and catalysts . The compound’s primary targets are therefore the metal ions or molecules that it interacts with to form these complexes and catalysts .
Mode of Action
The compound interacts with its targets through the hydroxymethyl groups attached to the pyridine ring . These groups can form bonds with metal ions, allowing the compound to act as a ligand . This interaction results in the formation of metal complexes and catalysts .
Biochemical Pathways
It is known that the compound can be synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Result of Action
The primary result of the action of 4-Chloro-2,6-bis(hydroxymethyl)pyridine is the formation of metal complexes and catalysts . These products have various applications, including the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Action Environment
The action, efficacy, and stability of 4-Chloro-2,6-bis(hydroxymethyl)pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other chemicals in the environment can also impact the compound’s reactivity and stability .
特性
IUPAC Name |
[4-chloro-6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOMOMGVSFATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443955 | |
| Record name | 4-chloro-2,6-bis(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(hydroxymethyl)pyridine | |
CAS RN |
1817-20-5 | |
| Record name | 4-chloro-2,6-bis(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


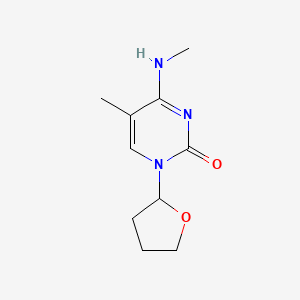
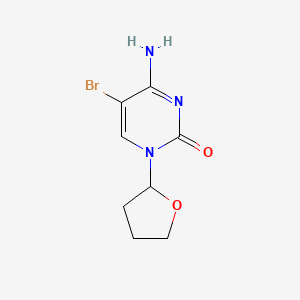
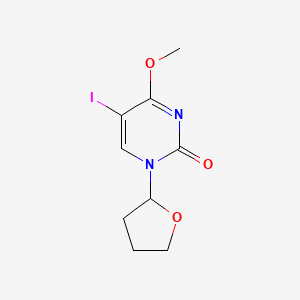
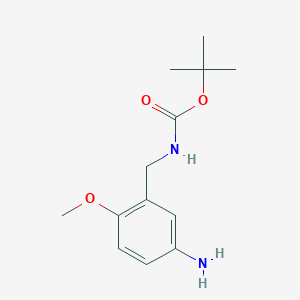




![6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3348666.png)
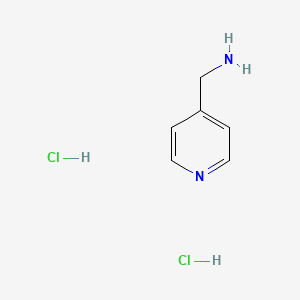


![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)
![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)